molecular formula C7H5NS2 B12346993 6H,7H-thieno[2,3-c]pyridine-7-thione

6H,7H-thieno[2,3-c]pyridine-7-thione

Cat. No.: B12346993
M. Wt: 167.3 g/mol
InChI Key: JUNXVVIFRVLXJS-UHFFFAOYSA-N
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Description

6H,7H-thieno[2,3-c]pyridine-7-thione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,7H-thieno[2,3-c]pyridine-7-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanothioacetamide with α-haloketones or chloroacetonitrile under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6H,7H-thieno[2,3-c]pyridine-7-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.

Properties

Molecular Formula

C7H5NS2

Molecular Weight

167.3 g/mol

IUPAC Name

7aH-thieno[2,3-c]pyridine-7-thione

InChI

InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4,6H

InChI Key

JUNXVVIFRVLXJS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=CC=NC2=S

Origin of Product

United States

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